Pazopanib

説明

This compound is a small molecule inhibitor of multiple protein tyrosine kinases with potential antineoplastic activity. It is developed by GlaxoSmithKline and was FDA approved on October 19, 2009.

This compound is a Kinase Inhibitor. The mechanism of action of this compound is as a Protein Kinase Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 2C8 Inhibitor.

This compound is a multi-kinase inhibitor active against vascular endothelial growth factor receptors-1, -2 and -3 that is used in the therapy of advanced renal cell carcinoma and soft tissue sarcomas. This compound therapy is commonly associated with transient elevations in serum aminotransferase during therapy and has been linked to rare, but occasionally severe and even fatal cases of clinically apparent acute liver injury.

This compound is a small molecule inhibitor of multiple protein tyrosine kinases with potential antineoplastic activity. This compound selectively inhibits vascular endothelial growth factor receptors (VEGFR)-1, -2 and -3, c-kit and platelet derived growth factor receptor (PDGF-R), which may result in inhibition of angiogenesis in tumors in which these receptors are upregulated.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and has 7 approved and 66 investigational indications. This drug has a black box warning from the FDA.

a protein kinase inhibitor

See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

3D Structure

特性

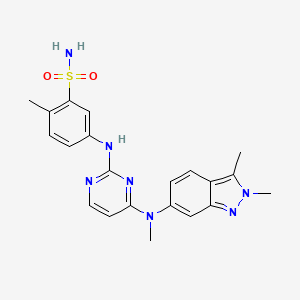

IUPAC Name |

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIHSIWYWATEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048733 | |

| Record name | Pazopanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444731-52-6 | |

| Record name | Pazopanib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444731-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pazopanib [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444731526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazopanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06589 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 444731-52-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pazopanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAZOPANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RN5DR86CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pazopanib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Pazopanib's Core Mechanism of Action in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular and cellular mechanisms by which pazopanib, a multi-targeted tyrosine kinase inhibitor, exerts its anti-angiogenic effects. The information presented herein is intended for a scientific audience and details the drug's primary targets, the signaling pathways it disrupts, and the experimental evidence that substantiates its mode of action.

Introduction: The Role of this compound in Anti-Angiogenesis Therapy

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth, invasion, and metastasis.[1][2] Tumors require a dedicated blood supply to receive the oxygen and nutrients necessary for their expansion.[3] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key driver of this process.[1][2] this compound (Votrient®) is an orally bioavailable, second-generation, multi-targeted tyrosine kinase inhibitor (TKI) designed to disrupt this process by targeting key receptors involved in angiogenesis.[4][5][6] It is approved for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS), where aberrant angiogenesis is a known hallmark of the disease.[5][7][8]

Core Mechanism: Competitive ATP Inhibition of Receptor Tyrosine Kinases

This compound functions as an ATP-competitive inhibitor.[9][10] Its chemical structure allows it to bind to the intracellular ATP-binding pocket of specific receptor tyrosine kinases (RTKs).[11] This binding action prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades that would otherwise lead to endothelial cell proliferation, migration, and survival—the cellular cornerstones of angiogenesis.[11][12]

Primary Molecular Targets of this compound

This compound's anti-angiogenic activity stems from its potent inhibition of several key RTKs. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): These are the principal targets for this compound's anti-angiogenic effects.[3][5] VEGFR-2, in particular, is considered the main mediator of the mitogenic and migratory signals of VEGF in endothelial cells.[4][11] By inhibiting all three VEGFRs, this compound effectively shuts down the primary signaling pathway promoting tumor angiogenesis and lymphangiogenesis.[5][11]

-

Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): PDGFR signaling is crucial for the recruitment and maturation of pericytes and vascular smooth muscle cells, which stabilize newly formed blood vessels.[3][13] By inhibiting PDGFR, this compound disrupts this vascular stabilization, leading to more fragile and regressive tumor vasculature.[3]

-

Stem Cell Factor Receptor (c-Kit): this compound also potently inhibits c-Kit, an RTK involved in the proliferation and survival of various cell types, including some tumor cells.[5][6][14] While its role in angiogenesis is less direct than that of VEGFRs, inhibiting c-Kit contributes to this compound's overall anti-tumor activity.[3][8]

Other kinases are inhibited by this compound, though typically at higher concentrations, including Fibroblast Growth Factor Receptor 1 (FGF-R1) and the macrophage colony-stimulating factor receptor (c-fms).[1][15]

Inhibition of Key Angiogenic Signaling Pathways

The binding of this compound to its target receptors blocks the initiation of multiple downstream signaling pathways critical for angiogenesis.

The inhibition of VEGFR-2 is central to this compound's mechanism. Upon blockade by this compound, the following downstream pathways are suppressed:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a major driver of endothelial cell proliferation and migration. This compound's inhibition of VEGFR-2 prevents the activation of this cascade.[12]

-

PI3K/AKT/mTOR Pathway: This pathway is critical for endothelial cell survival and permeability. By blocking its activation, this compound can promote apoptosis in the tumor vasculature.[12]

The diagram below illustrates the points of inhibition by this compound within the VEGFR-2 signaling pathway.

Caption: this compound inhibits VEGFR-2 signaling by blocking ATP binding.

Quantitative Inhibitory Activity

The potency of this compound against its various kinase targets has been quantified through enzymatic and cell-based assays, typically reported as IC50 values (the concentration of drug required to inhibit 50% of the target's activity).

| Target Kinase | Enzymatic IC50 (nM)[1] | Cellular IC50 (nM)[11] |

| VEGFR-1 | 10 | 7 |

| VEGFR-2 | 30 | 8 (in HUVECs) |

| VEGFR-3 | 47 | 2 |

| PDGFR-α | 73 | - |

| PDGFR-β | 84 | 2.6 |

| c-Kit | 74 | 3 |

| c-fms | 146 | - |

| FGF-R1 | 140 | - |

Note: IC50 values can vary between different studies and assay conditions. The data presented are representative values from cited literature.

Experimental Evidence and Protocols

The mechanism of action of this compound has been elucidated through a series of preclinical in vitro and in vivo experiments.

-

Kinase Inhibition Assay (Cell-Free):

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of target kinases.

-

Methodology: Recombinant human kinase domains (e.g., VEGFR-2, PDGFR-β) are incubated with a specific substrate peptide and ATP in the presence of varying concentrations of this compound. The amount of phosphorylated substrate is then quantified, typically using radioisotope labeling (³³P-ATP) or fluorescence-based methods, to calculate the IC50 value.

-

-

VEGFR-2 Phosphorylation Assay (Cell-Based):

-

Objective: To confirm that this compound inhibits the activation of VEGFR-2 in a cellular context.

-

Methodology: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are pre-treated with various concentrations of this compound. The cells are then stimulated with VEGF to induce receptor phosphorylation. Cell lysates are collected, and the levels of phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2 are measured using Western blot analysis with specific antibodies. A reduction in the p-VEGFR-2 signal indicates effective inhibition by this compound.[1]

-

-

Endothelial Cell Proliferation Assay:

-

Objective: To measure the functional impact of this compound on endothelial cell growth.

-

Methodology: HUVECs are seeded in multi-well plates and cultured in media containing VEGF with or without varying concentrations of this compound.[4][16] After a set incubation period (e.g., 72 hours), cell viability and proliferation are assessed using assays such as MTT, XTT, or by quantifying DNA synthesis (e.g., BrdU incorporation). A decrease in cell number or metabolic activity demonstrates the anti-proliferative effect of the drug.

-

-

Tumor Xenograft Model:

-

Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.

-

Methodology: Human tumor cells (e.g., renal cell carcinoma or colon carcinoma cell lines) are subcutaneously injected into immunocompromised mice.[1][17] Once tumors reach a palpable size, mice are randomized into treatment (oral this compound) and control (vehicle) groups.[17] Tumor volume is measured regularly throughout the study.[17] At the end of the experiment, tumors are excised, and microvessel density (a measure of angiogenesis) is quantified by immunohistochemical staining of endothelial cell markers like CD31.[11] The workflow for this model is depicted below.

-

Caption: Workflow for a typical in vivo tumor xenograft experiment.

-

Mouse Corneal Micropocket Assay:

-

Objective: To directly visualize and quantify the inhibition of new blood vessel growth.

-

Methodology: A small pellet containing a pro-angiogenic factor (like VEGF or bFGF) is surgically implanted into an avascular pocket created in the cornea of a mouse.[10] The mice are then treated systemically with this compound or a vehicle control. Over several days, new blood vessels grow from the limbus towards the pellet. The extent of this neovascularization (vessel length and area) is measured and compared between treated and control groups to assess the anti-angiogenic activity of this compound.[10]

-

Summary of this compound's Anti-Angiogenic Logic

This compound's efficacy is rooted in a clear, logical cascade of events. By targeting key RTKs, it disrupts the signaling that endothelial cells and pericytes rely on to build and maintain the tumor vasculature. This leads to a reduction in the tumor's blood supply, ultimately inhibiting its growth and potential for metastasis.

Caption: Logical relationship of this compound's action from target to outcome.

Conclusion

This compound is a potent inhibitor of angiogenesis, achieving its effect through the multi-targeted blockade of key receptor tyrosine kinases, most notably VEGFR and PDGFR. By competitively inhibiting ATP binding, it prevents receptor activation and halts the downstream signaling required for the proliferation and migration of endothelial cells and the stabilization of new blood vessels by pericytes. This well-defined mechanism, supported by extensive preclinical in vitro and in vivo data, establishes this compound as a cornerstone of anti-angiogenic therapy in approved cancer indications.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. This compound: a new multiple tyrosine kinase inhibitor in the therapy of metastatic renal cell carcinoma and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. (Pre-)clinical pharmacology and activity of this compound, a novel multikinase angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound, a VEGF receptor tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | GIST Support International [gistsupport.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Overview of fundamental study of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PharmGKB summary: this compound pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. adooq.com [adooq.com]

- 15. This compound and anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (Pre-)Clinical Pharmacology and Activity of this compound, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Initial Testing of the Multitargeted Kinase Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

Pazopanib Target Kinase Profile in Cancer Cell Lines: A Technical Guide

Abstract: Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that has become a significant agent in the treatment of several cancers, including renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[1][2] Its mechanism of action is primarily centered on the inhibition of angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis.[2][3] this compound achieves this by targeting key receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and the stem cell factor receptor (c-Kit).[1][4] Beyond its anti-angiogenic effects on endothelial cells, this compound also exerts direct anti-tumor activity in certain cancer cell lines by inhibiting oncogenic signaling pathways.[5][6] This technical guide provides an in-depth overview of this compound's kinase target profile, summarizes its activity in various cancer cell lines, details common experimental protocols for its evaluation, and visualizes the core signaling pathways and workflows.

Mechanism of Action

This compound is a second-generation, small-molecule TKI that competitively binds to the intracellular ATP-binding pocket of multiple RTKs.[7] This inhibition prevents the autophosphorylation and subsequent activation of these receptors, thereby blocking downstream signaling cascades essential for cell proliferation, survival, and angiogenesis.[7][8] The primary targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Central regulators of angiogenesis.[2][4]

-

Platelet-Derived Growth Factor Receptors (PDGFR-α, -β): Involved in cell growth, survival, and the regulation of the tumor microenvironment.[2][3]

-

Fibroblast Growth Factor Receptors (FGFR-1, -3): Play a role in cell proliferation, differentiation, and migration.[2][4]

-

Stem Cell Factor Receptor (c-Kit): A crucial kinase in the growth and survival of certain tumor types, such as gastrointestinal stromal tumors (GISTs).[2][4]

Inhibition of these receptors on endothelial cells effectively chokes off the tumor's blood supply.[2] Furthermore, in cancer cells that overexpress these targets, such as gastric cancer cells with FGFR2 amplification, this compound can directly inhibit tumor growth.[9]

Quantitative Kinase Inhibition Profile

The potency of this compound against its targets is typically quantified by its half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit 50% of the target enzyme's activity.

Table 1: this compound IC₅₀ in Cell-Free Kinase Assays

This table summarizes the inhibitory activity of this compound against purified human kinase enzymes.

| Kinase Target | IC₅₀ (nM) | Reference(s) |

| VEGFR-1 | 10 - 15 | [4][10] |

| VEGFR-2 | 30 | [4][11] |

| VEGFR-3 | 47 | [4] |

| PDGFR-α | 71 | [4] |

| PDGFR-β | 81 - 84 | [1][4] |

| c-Kit | 74 | [4] |

| FGFR-1 | 140 | [4] |

| FGFR-3 | 130 | [4] |

| c-Fms (CSF1R) | 146 | [11] |

Table 2: this compound IC₅₀ in Cell-Based Receptor Phosphorylation Assays

This table shows the concentration of this compound required to inhibit 50% of ligand-induced receptor autophosphorylation in whole-cell environments.

| Target Receptor | Cell Line | IC₅₀ (nM) | Reference(s) |

| VEGFR-2 | Human Umbilical Vein Endothelial Cells (HUVEC) | 8 | [3] |

| PDGFR-β | Human Foreskin Fibroblasts (HFF) | 2.6 | [3] |

| c-Kit | NCI-H526 (Small Cell Lung Cancer) | 3 | [3] |

Activity Profile in Cancer Cell Lines

This compound has demonstrated anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, with sensitivity often correlating with the expression of its key kinase targets.

Table 3: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Finding / IC₅₀ | Reference(s) |

| Gastric Cancer | KATO-III, OCUM-2M, SNU-16, HSC-39 (FGFR2-amplified) | Marked decrease in cell survival; IC₅₀: 0.1 - 2.0 µM | [9] |

| Renal Cell Carcinoma (RCC) | 786-O | Dose-dependent decrease in viability (52% at 40µM, 24h) | [6] |

| Renal Cell Carcinoma (RCC) | Caki-2 | Dose-dependent decrease in viability (80% at 40µM, 24h); more resistant than 786-O | [6][10] |

| Non-Small Cell Lung Cancer (NSCLC) | A549, YTLMC-90, L9981 | Dose-dependent inhibition of cell viability and migration | [12] |

| Anaplastic Thyroid Cancer (ATC) | Various primary cultures | Inhibition of cell growth at concentrations achievable in patients | [13] |

| Soft Tissue Sarcoma (STS) | Malignant Rhabdoid Tumor lines (A204, G402) | High sensitivity to this compound due to phosphorylated PDGFRα and FGFR1 expression | [5][14] |

Visualized Signaling Pathways and Workflows

This compound Signaling Pathway Inhibition

The following diagram illustrates the primary signaling pathways inhibited by this compound. By blocking VEGFR, PDGFR, c-Kit, and FGFR at the cell membrane, this compound prevents the activation of downstream effectors like the PI3K/AKT and RAS/MEK/ERK pathways, ultimately reducing cell proliferation, survival, and angiogenesis.

Caption: this compound inhibits RTKs, blocking PI3K/AKT and RAS/MEK/ERK pathways.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Objective: To determine the IC₅₀ value of this compound against a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., VEGFR-2)

-

Specific peptide substrate for the kinase

-

This compound (serially diluted)

-

ATP (often radiolabeled, e.g., [γ-³³P]ATP)

-

Kinase reaction buffer (containing MgCl₂, DTT, etc.)

-

96-well filter plates

-

Scintillation counter or luminescence reader

Methodology:

-

Preparation: Serially dilute this compound in DMSO to create a range of concentrations.

-

Reaction Setup: In each well of a 96-well plate, combine the kinase buffer, the specific kinase enzyme, its peptide substrate, and a specific concentration of this compound (or vehicle control).

-

Initiation: Start the phosphorylation reaction by adding a solution of MgCl₂ and ATP to each well.[15]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20-60 minutes) to allow the kinase to phosphorylate the substrate.

-

Termination: Stop the reaction by adding a stop solution, such as phosphoric acid or EDTA.[15]

-

Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. After washing away excess ATP, the amount of incorporated phosphate is quantified. For radiolabeled ATP, this is done using a scintillation counter. For non-radioactive methods, detection may involve phosphospecific antibodies and a luminescent or fluorescent signal.

-

Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound. Use non-linear regression to fit a dose-response curve and calculate the IC₅₀ value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability / Proliferation Assay (General Protocol)

This assay measures the effect of a compound on the number of viable cells in a culture.

Objective: To determine the IC₅₀ of this compound for growth inhibition in a specific cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., 786-O renal cancer cells)

-

Complete cell culture medium

-

This compound (serially diluted)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

-

Microplate reader (absorbance or luminescence)

Methodology:

-

Cell Seeding: Seed the cancer cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Remove the old medium and add fresh medium containing serially diluted concentrations of this compound (or vehicle control).

-

Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).[6][16]

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

For MTS/MTT assays , this involves adding a tetrazolium salt that is converted by metabolically active cells into a colored formazan product.

-

For CellTiter-Glo® assays , this involves adding a reagent that lyses the cells and measures the amount of ATP present, which correlates with cell viability.

-

-

Final Incubation: Incubate for a short period (e.g., 1-4 hours for MTS/MTT; 10 minutes for CellTiter-Glo®) to allow for signal development.

-

Measurement: Measure the signal using a microplate reader. For MTS/MTT, measure absorbance at the appropriate wavelength. For CellTiter-Glo®, measure luminescence.

-

Analysis: Normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.

Caption: Workflow for a typical cell viability assay.

Conclusion

This compound exhibits a potent inhibitory profile against key kinases driving tumor angiogenesis, most notably VEGFR, PDGFR, and c-Kit. Its efficacy is well-documented in both cell-free enzymatic assays and cell-based models. While its primary mechanism is anti-angiogenic, this compound also demonstrates direct anti-proliferative effects in cancer cell lines whose growth is dependent on its target kinases, such as those with FGFR2 amplification. The data compiled in this guide underscore the multi-targeted nature of this compound and provide a quantitative basis for understanding its clinical activity and for guiding further research into its application across different cancer types.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. Overview of fundamental study of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in advanced soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-angiogenic tyrosine kinase inhibitor this compound kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profile of this compound and its potential in the treatment of epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PharmGKB summary: this compound pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a novel multitargeted kinase inhibitor, shows potent in vitro antitumor activity in gastric cancer cell lines with FGFR2 amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Critical appraisal of this compound as treatment for patients with advanced metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (Pre-)Clinical Pharmacology and Activity of this compound, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. arpi.unipi.it [arpi.unipi.it]

- 14. researchgate.net [researchgate.net]

- 15. In vitro kinase assay [protocols.io]

- 16. aacrjournals.org [aacrjournals.org]

Pazopanib Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An in-depth analysis of the core molecular interactions and structural modifications influencing the inhibitory activity of Pazopanib, a multi-targeted tyrosine kinase inhibitor.

This compound is a potent, orally bioavailable multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[1][2] Its therapeutic efficacy stems from its ability to inhibit several key receptor tyrosine kinases involved in tumor growth and angiogenesis, primarily targeting vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem-cell factor receptor (c-Kit).[2][3] This guide provides a detailed examination of the structure-activity relationships (SAR) of this compound, offering valuable insights for researchers and scientists in the field of drug discovery and development.

Core Structure of this compound

This compound's chemical structure, 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide, is comprised of three key moieties: a central pyrimidine scaffold, a substituted indazole ring, and a benzenesulfonamide group.[4] The intricate interplay of these components dictates the compound's binding affinity and inhibitory activity against its target kinases.

Structure-Activity Relationship Studies

Extensive research has been conducted to understand how modifications to the this compound scaffold affect its biological activity. These studies have revealed critical insights into the pharmacophore and have guided the development of more potent and selective analogs.

Modifications of the Indazole Ring

The 2,3-dimethyl-2H-indazole moiety plays a crucial role in the activity of this compound. SAR studies have shown that substitutions on this ring can significantly impact kinase inhibition.

Modifications of the Benzenesulfonamide Moiety

The benzenesulfonamide group is another critical component for the inhibitory activity of this compound. Modifications in this region have been explored to enhance potency and selectivity.

Modifications of the Pyrimidine Linker

The central pyrimidine ring acts as a linker, and its substitution pattern is vital for maintaining the correct orientation of the indazole and benzenesulfonamide moieties within the ATP-binding pocket of the target kinases.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies on this compound and its derivatives, highlighting the impact of structural modifications on their inhibitory activity against key kinases.

| Compound | R1 | R2 | VEGFR-2 IC50 (nM) | PDGFR-α IC50 (nM) | c-Kit IC50 (nM) | Reference |

| This compound | H | H | 10 | 84 | 74 | [5] |

| 7c | 4-F | H | 15 | 92 | 81 | [5] |

| 7d | 4-Cl | H | 18 | 105 | 95 | [5] |

| 7f | 4-CH3 | H | 8 | 65 | 58 | [5] |

| 7l | H | 4-F | 12 | - | - | [5] |

| 7m | H | 4-Cl | 11 | 88 | 79 | [5] |

Table 1: SAR of this compound Derivatives with Modifications on the Terminal Benzene and Indazole Rings. [5]

| Compound | Modification | VEGFR-2 IC50 (nM) | ABL1 IC50 (nM) | Reference |

| This compound | - | 30 | >10000 | [6][7] |

| P2d | Replacement of sulfonamide with N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | 10 | 20 | [6][7] |

| P2e | Replacement of sulfonamide with N-(4-methylpyrimidin-2-yl)benzenesulfonamide | 12 | 25 | [6][7] |

Table 2: SAR of this compound Derivatives with Modifications on the Sulfonamide Moiety. [6][7]

Signaling Pathways Targeted by this compound

This compound exerts its anti-tumor effects by inhibiting key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis.[8] this compound inhibits VEGFR-2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation and migration.[9][10][11]

References

- 1. nbinno.com [nbinno.com]

- 2. Drug review: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. This compound | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel this compound derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of this compound derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. biorbyt.com [biorbyt.com]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 11. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical pharmacology of Pazopanib as a multikinase inhibitor

Preclinical Pharmacology of Pazopanib: A Multikinase Inhibitor

Introduction

This compound is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor and anti-angiogenic activity in a range of preclinical models.[1][2] Approved for the treatment of renal cell carcinoma (RCC) and soft tissue sarcoma (STS), its mechanism of action centers on the inhibition of several key receptor tyrosine kinases involved in tumor growth and angiogenesis.[3][4] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a potent and selective inhibitor of multiple tyrosine kinases, primarily targeting the vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[3][5][6] By competing with ATP for binding to the intracellular domain of these receptors, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways.[7][8] This inhibition disrupts critical processes for tumor progression, most notably angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[4][9] The primary anti-angiogenic effect is thought to be mediated through the potent inhibition of VEGFR-2.[1][9] Additionally, this compound has shown inhibitory activity against fibroblast growth factor receptors (FGFR-1 and -3) and other kinases, contributing to its broad anti-tumor profile.[4][10]

Signaling Pathways Targeted by this compound

The following diagram illustrates the primary signaling pathways inhibited by this compound.

Caption: this compound inhibits multiple RTKs, blocking key downstream pathways like RAS/MEK/ERK and PI3K/AKT/mTOR.

Quantitative In Vitro Activity

This compound's inhibitory activity has been quantified against a panel of kinases using cell-free enzymatic assays and cell-based autophosphorylation assays. The data consistently demonstrates potent inhibition of VEGFR, PDGFR, and c-Kit.

Table 1: this compound Kinase Inhibition (Cell-Free Assays)

| Target Kinase | IC50 (nM) | Source(s) |

| VEGFR-1 | 10 | [10][11] |

| VEGFR-2 | 30 | [1][10][11] |

| VEGFR-3 | 47 | [10][11] |

| PDGFR-α | 71 | [10] |

| PDGFR-β | 84 | [10][11] |

| c-Kit | 74 | [10] |

| FGFR-1 | 140 | [10] |

| FGFR-3 | 130 | [10] |

| c-Fms | 146 | [1] |

Table 2: this compound Cellular Autophosphorylation Inhibition

| Target Receptor | Cell Line | IC50 (nM) | Source(s) |

| VEGFR-2 | HUVEC | 8 | [7] |

| PDGFR-β | HFF | 2.6 | [7] |

| c-Kit | NCI-H526 | 3 | [7] |

(HUVEC: Human Umbilical Vein Endothelial Cells; HFF: Human Foreskin Fibroblasts)

Preclinical Efficacy

In Vitro Anti-Proliferative and Anti-Migratory Effects

While this compound's primary mechanism is anti-angiogenic, it also exhibits direct anti-tumor effects in certain contexts. It has been shown to inhibit the proliferation of endothelial cells, such as HUVECs, with an IC50 of 0.02 µM in response to VEGF stimulation.[1] In tumor cell lines, its direct anti-proliferative effect is less pronounced, suggesting that the in vivo anti-tumor activity is largely driven by the inhibition of angiogenesis.[1] However, in non-small cell lung cancer (NSCLC) cell lines (A549, YTLMC-90, and L9981), this compound demonstrated anti-proliferative effects with an IC50 ranging from 4-6 µmol/L and induced G0/G1 cell cycle arrest.[12] Furthermore, it has been shown to inhibit cancer cell migration and invasion.[12]

In Vivo Tumor Xenograft Models

This compound has demonstrated significant, dose-dependent anti-tumor activity in a wide variety of human tumor xenograft models in mice.[2][10] Its efficacy is particularly prominent in models of renal cell carcinoma, but has also been observed in colon, lung, breast, melanoma, prostate, and sarcoma models.[1][2] The primary mechanism underlying this in vivo efficacy is attributed to the inhibition of tumor angiogenesis.[1][13]

Table 3: Summary of this compound Efficacy in Preclinical Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Source(s) |

| Dedifferentiated Liposarcoma | Patient-Derived (UZLX-STS3, UZLX-STS5), SW872 cell line | 40 mg/kg, p.o., twice daily | Significant delay in tumor growth, decreased proliferation, and inhibition of angiogenesis. | [13][14] |

| Non-Small Cell Lung Cancer | A549, L9981 | Not specified | Inhibition of primary tumor growth and prolonged survival. | [15] |

| Pediatric Sarcomas | Rhabdomyosarcoma, Ewing sarcoma | 108 mg/kg/day or 100 mg/kg twice daily, p.o. | Significant differences in event-free survival compared to controls; best responses were growth delay. | [2][16] |

| Lung & Head and Neck Cancer | A549, UM-SCC-6 | 100 mg/kg, p.o., daily (with radiation) | Superior tumor growth inhibition when combined with radiation compared to either agent alone. | [17] |

| Solitary Fibrous Tumour | Dedifferentiated-SFT | Not specified | Marginal antitumor activity (21% tumor volume inhibition). | [18] |

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.

Caption: A typical workflow for preclinical evaluation of a multikinase inhibitor like this compound.

Preclinical Pharmacokinetics

This compound is an orally available compound.[1] Preclinical pharmacokinetic (PK) studies have been conducted in various animal models to establish its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Absorption and Bioavailability : this compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[19][20] Its solubility is pH-dependent, being higher at a low pH.[8][10] In dogs, oral bioavailability was reported to be 49%.[1]

-

Distribution : this compound is highly protein-bound (>99.9%), which is a critical factor when correlating in vitro IC50 values with in vivo effective concentrations.[1][21]

-

Metabolism : this compound is metabolized primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C8.[19][21][22]

-

Elimination : Elimination is primarily through feces, with renal elimination accounting for less than 4% of the administered dose.[5][23] The elimination half-life in mice is approximately 31 hours.[5]

Table 4: Key Preclinical Pharmacokinetic Parameters

| Species | Parameter | Value | Source(s) |

| Mouse | Effective Concentration (in vivo VEGFR-2 inhibition) | ~40 µM | [1] |

| Mouse | Half-life (t1/2) | ~31 hours | [5] |

| Dog | Oral Bioavailability | 49% | [1] |

A key finding from preclinical studies is that the steady-state trough concentration (Ctrough), rather than the peak plasma concentration (Cmax), correlates with tumor growth inhibition in xenograft models.[1] The Ctrough required for in vivo tumor growth inhibition was found to be nearly equivalent to the concentration needed for in vivo inhibition of VEGFR-2 phosphorylation (~40 µM), strongly suggesting that this is the primary mechanism of action.[1][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summarized protocols for key experiments cited in the evaluation of this compound.

Kinase Inhibition Assay (Cell-Free)

-

Objective : To determine the 50% inhibitory concentration (IC50) of this compound against purified kinase enzymes.

-

Methodology :

-

Recombinant kinase enzymes (e.g., VEGFR-2, PDGFR-β) are incubated in a reaction buffer.

-

A specific peptide substrate and ATP (often radiolabeled, e.g., [γ-33P]ATP) are added.

-

The reaction is initiated in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

After incubation at a controlled temperature (e.g., 30°C), the reaction is stopped.

-

The amount of phosphorylated substrate is quantified, typically by measuring incorporated radioactivity using a filter-binding assay or through non-radioactive methods like fluorescence resonance energy transfer (FRET).

-

IC50 values are calculated by plotting the percentage of kinase activity inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Receptor Autophosphorylation Assay

-

Objective : To measure the inhibition of ligand-induced receptor phosphorylation in a cellular context.

-

Methodology :

-

Cells expressing the target receptor (e.g., HUVECs for VEGFR-2) are cultured to sub-confluency and then serum-starved for several hours to reduce basal receptor activation.

-

Cells are pre-incubated with various concentrations of this compound for 1-2 hours.

-

The specific ligand (e.g., VEGF for VEGFR-2) is added to stimulate receptor autophosphorylation for a short period (e.g., 5-15 minutes).

-

Cells are immediately lysed in a buffer containing phosphatase and protease inhibitors.

-

Total protein concentration in the lysates is determined (e.g., using a BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is probed with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-p-VEGFR2). A second antibody against the total receptor protein is used for normalization.

-

Bands are visualized using chemiluminescence, and densitometry is used to quantify the level of phosphorylation relative to the total receptor. IC50 values are then calculated.

-

Cell Proliferation Assay (MTT Assay)

-

Objective : To assess the effect of this compound on the viability and proliferation of tumor or endothelial cells.

-

Methodology :

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control.

-

Plates are incubated for a specified period (e.g., 48-96 hours).[12]

-

Following incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

-

Human Tumor Xenograft Study

-

Objective : To evaluate the in vivo anti-tumor efficacy of this compound.

-

Methodology :

-

Animal Model : Immunocompromised mice (e.g., athymic nude or SCID mice) are used.[13][17]

-

Tumor Implantation : A suspension of human tumor cells (e.g., A549, SW872) or fragments from a patient-derived tumor are implanted subcutaneously into the flank of the mice.[13][14][17]

-

Tumor Growth and Randomization : Tumors are allowed to grow to a palpable, measurable size (e.g., 80-150 mm³).[18] Mice are then randomized into treatment and control groups.

-

Treatment Administration : this compound is administered orally (p.o.) via gavage, typically on a daily or twice-daily schedule.[13][14] The control group receives the vehicle solution.

-

Monitoring : Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, calculated with the formula: (Length x Width²)/2. Animal body weight and general health are also monitored.

-

Endpoint : The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Efficacy is assessed by comparing the tumor growth inhibition (TGI) in the treated groups to the control group. In some studies, survival is the primary endpoint.[15]

-

The preclinical data for this compound provides a robust characterization of its activity as a potent, orally available, multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action, the inhibition of VEGFR-2-mediated angiogenesis, is well-supported by both in vitro and in vivo studies. The strong correlation between the pharmacokinetic profile and pharmacodynamic response in animal models has successfully translated to the clinical setting, establishing this compound as a valuable therapeutic agent in oncology. The detailed methodologies and quantitative data presented herein offer a comprehensive resource for researchers in the field of cancer drug development.

References

- 1. (Pre-)Clinical Pharmacology and Activity of this compound, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Initial Testing of the Multitargeted Kinase Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. urology-textbook.com [urology-textbook.com]

- 6. This compound: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of fundamental study of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. (Pre-)clinical pharmacology and activity of this compound, a novel multikinase angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of this compound: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 17. This compound combined with radiation: in vivo model of interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preclinical and clinical evidence of activity of this compound in solitary fibrous tumour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PharmGKB summary: this compound pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. go.drugbank.com [go.drugbank.com]

- 22. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 23. Tyrosine Kinase Inhibitors in the Treatment of Advanced Renal Cell Carcinoma: Focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Pazopanib's Impact on Tumor Cell Signaling Pathways: A Technical Guide

Introduction

Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) that has become a significant agent in oncology, primarily for the treatment of renal cell carcinoma (RCC) and soft tissue sarcoma.[1][2] Its mechanism of action is centered on the inhibition of several receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis.[1] This technical guide provides an in-depth overview of this compound's effects on key tumor cell signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate complex biological interactions.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, targeting the intracellular tyrosine kinase domains of multiple receptors.[3] By binding to the ATP-binding pocket, it prevents autophosphorylation and activation of these receptors, thereby blocking downstream signaling cascades essential for cell proliferation and angiogenesis.[3][4] The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[2][5] This multi-targeted approach allows this compound to disrupt several overlapping pathways that contribute to tumor progression.[1]

Core Signaling Pathways Impacted

This compound's therapeutic effects are a direct result of its ability to modulate critical signaling pathways.

VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and is primarily driven by the VEGF/VEGFR signaling axis.[6] this compound potently inhibits VEGFR-1, -2, and -3.[7] Inhibition of VEGFR-2, the major mediator of angiogenic signaling in endothelial cells, blocks downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt-mTOR cascades.[4][5] This leads to reduced endothelial cell proliferation, migration, and survival, ultimately inhibiting tumor neovascularization.[4][6]

Caption: this compound blocks VEGF from activating the VEGFR signaling cascade.

PDGFR Signaling Pathway

The Platelet-Derived Growth Factor (PDGF) and its receptors, PDGFR-α and PDGFR-β, are involved in cell growth, proliferation, and migration.[8] Aberrant PDGFR signaling is implicated in the pathogenesis of various malignancies, including sarcomas.[8] this compound's inhibition of PDGFR disrupts the supportive tumor microenvironment and can directly impact tumor cells that overexpress these receptors.[1][9] In some cancers, the level of PDGFR expression may be a potential predictor of this compound efficacy.[8]

Caption: this compound inhibits the PDGFR pathway, affecting cell proliferation.

c-Kit Signaling Pathway

The c-Kit receptor, upon binding its ligand Stem Cell Factor (SCF), activates downstream signaling, including the PI3K/Akt and MAPK pathways.[1] This pathway is critical for the growth and survival of certain cancer cells, particularly in gastrointestinal stromal tumors (GISTs).[1] this compound's inhibitory action on c-Kit contributes to its broad anti-tumor activity.[1][2]

Caption: this compound disrupts the c-Kit signaling pathway to reduce cell survival.

Raf-MEK-ERK Signaling Pathway

Interestingly, this compound also exerts effects downstream of receptor tyrosine kinases. Studies have shown it can directly inhibit B-Raf, a key component of the MAPK/ERK pathway.[3][10] This is significant because it suggests this compound can inhibit this proliferation pathway even in tumor cells with mutations in upstream proteins like Ras.[11] This direct inhibition of B-Raf, independent of its anti-angiogenic effects, reveals a novel aspect of its anti-tumor mechanism.[3][10]

Cellular Effects

The inhibition of these signaling pathways culminates in several observable cellular outcomes:

-

Anti-Proliferative Effects: this compound inhibits the proliferation of various cancer cell lines.[3] In some renal cell carcinoma (RCC) cell lines, this compound treatment leads to a dose-dependent decrease in viability.[12]

-

Cell Cycle Arrest: Rather than inducing widespread apoptosis in some cancer types, this compound has been shown to cause cell cycle arrest, particularly at the G0/G1 phase.[3][13]

-

Induction of Apoptosis: In other contexts, such as in chronic lymphocytic leukemia cells, this compound can induce dose-dependent and selective apoptosis.[3] It has also been shown to activate the ER-stress pathway, leading to increased cleaved-caspase3 and apoptosis in small cell lung cancer cells.[14]

Quantitative Data Summary

The potency of this compound has been quantified in numerous preclinical studies. The following tables summarize its inhibitory activity against key kinases and its effect on various cancer cell lines.

Table 1: this compound Kinase Inhibitory Activity (IC₅₀)

| Target Kinase | IC₅₀ (nM) | Reference(s) |

|---|---|---|

| VEGFR-1 | 10 | [6][7] |

| VEGFR-2 | 30 | [4][6] |

| VEGFR-3 | 47 | [6][7] |

| PDGFR-α | 73 | [3] |

| PDGFR-β | 84 | [6] |

| c-Kit | 74 | [6] |

| c-Fms (CSF-1R) | 146 | [6] |

| FGFR-1 | 140 |[6] |

Table 2: this compound Anti-Proliferative Activity in Human Cancer Cell Lines (IC₅₀) | Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) | | :--- | :--- | :--- | | 231-BR-HER2 | Breast Cancer | 5 |[11] | | MCF7-HER2-BR3 | Breast Cancer | ~7 |[11] | | RT4 | Bladder Cancer | 5.14 |[15] | | HTB9 | Bladder Cancer | 11.84 |[15] | | A549 | Non-Small Cell Lung | 4-6 |[13] | | YTLMC-90 | Non-Small Cell Lung | 4-6 |[13] | | L9981 | Non-Small Cell Lung | 4-6 |[13] |

Experimental Protocols

The following sections detail standardized methodologies for assessing the impact of this compound on tumor cells.

Western Blotting for Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation status of key signaling proteins (e.g., VEGFR-2, c-Kit, ERK) following this compound treatment.

Methodology

-

Cell Culture and Treatment: Plate tumor cells (e.g., NCI-H526, HUVEC) and grow to 70-80% confluency. Serum-starve cells overnight to reduce basal signaling.[3][16]

-

This compound Pre-treatment: Treat cells with desired concentrations of this compound (e.g., 1 µM) or vehicle control (DMSO) for a specified time (e.g., 2 hours).[16]

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL SCF for c-Kit, or 10 ng/mL VEGF for VEGFR) for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.[11][16]

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-c-Kit Tyr703) overnight at 4°C.[16]

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Signal Development: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[17]

-

Stripping and Re-probing: To normalize data, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total c-Kit).[16]

Caption: Standard workflow for a Western Blotting experiment.

Cell Viability (MTT/WST-1) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following this compound treatment.

Methodology

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.3 µM to 50 µM) and a vehicle control.[15]

-

Incubation: Incubate the cells for a specified duration (e.g., 48, 72, or 96 hours).[11][18]

-

Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.[18] During this time, viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.[18]

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).

Caption: Workflow for assessing cell viability with an MTT or WST-1 assay.

Conclusion

This compound exerts its anti-tumor effects through the potent and simultaneous inhibition of multiple receptor tyrosine kinases, primarily VEGFR, PDGFR, and c-Kit. This action effectively disrupts key signaling pathways responsible for angiogenesis and tumor cell proliferation, such as the PI3K/Akt and MAPK/ERK cascades. Furthermore, evidence of direct B-Raf inhibition highlights a mechanism that extends beyond its anti-angiogenic properties. The cumulative result is a reduction in tumor growth, mediated by a combination of anti-proliferative effects, cell cycle arrest, and, in some cellular contexts, the induction of apoptosis. Understanding these intricate molecular interactions is paramount for optimizing its clinical use and developing novel therapeutic strategies.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Overview of fundamental study of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Pre-)Clinical Pharmacology and Activity of this compound, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PharmGKB summary: this compound pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. This compound and anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relationship between PDGFR expression and the response to this compound in intimal sarcoma of the pulmonary artery: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Inhibits the Activation of PDGFRβ-Expressing Astrocytes in the Brain Metastatic Microenvironment of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. This compound reveals a role for tumor cell B-Raf in the prevention of HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The anti-angiogenic tyrosine kinase inhibitor this compound kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. This compound synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | Cell Signaling Technology [cellsignal.com]

- 17. peakproteins.com [peakproteins.com]

- 18. This compound Selectively Inhibits Choroidal Vascular Endothelial Cell Proliferation and Promotes Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Pazopanib: A Technical Guide to its Discovery and Development in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the discovery and development history of Pazopanib (Votrient®), a multi-targeted tyrosine kinase inhibitor. It covers the journey from initial screening to its approval and use in cancer therapy, with a focus on its mechanism of action, preclinical validation, and pivotal clinical trials.

Executive Summary

This compound is an oral angiogenesis inhibitor developed by GlaxoSmithKline, first approved by the US Food and Drug Administration (FDA) in 2009.[1][2] It was identified through a screening process for inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[3] Its mechanism of action involves the potent and selective inhibition of multiple receptor tyrosine kinases, primarily VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and stem cell factor receptor (c-Kit).[1][4][5] This multi-targeted approach disrupts tumor growth, metastasis, and angiogenesis—the formation of new blood vessels essential for tumor survival.[4] this compound is approved for the treatment of advanced renal cell carcinoma (RCC) and advanced soft tissue sarcoma (STS) in patients who have received prior chemotherapy.[6][7]

Discovery and Rationale

The development of this compound was rooted in the understanding that angiogenesis is a critical process for tumor growth and metastasis.[3] The VEGF signaling pathway, particularly through VEGFR-2, was identified as a primary driver of this process in many cancers.[3] GlaxoSmithKline initiated a search for small molecule inhibitors of VEGFR-2 kinase activity.[8] This effort led to the identification of this compound, a synthetic indazolylpyrimidine, as a potent pan-VEGFR inhibitor with suitable pharmacokinetic properties for oral administration.[3][9] Preclinical studies confirmed its ability to block VEGF-induced angiogenesis and demonstrated significant antitumor activity in various tumor models, providing a strong rationale for clinical development.[10]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the intracellular tyrosine kinase domain of several receptors. This action blocks the phosphorylation and activation of these receptors, thereby inhibiting downstream signaling pathways crucial for cell proliferation and angiogenesis.[11]

The primary targets of this compound include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Inhibition of VEGFRs blocks the pro-angiogenic signal mediated by VEGF, leading to a reduction in tumor blood supply, which limits the delivery of oxygen and nutrients.[4][9]

-

Platelet-Derived Growth Factor Receptors (PDGFR-α, -β): Blocking PDGFR signaling disrupts the function of pericytes and stromal cells that support the tumor microenvironment.[4][9]

-

Stem Cell Factor Receptor (c-Kit): Inhibition of c-Kit is particularly relevant for tumors driven by mutations in this receptor, such as gastrointestinal stromal tumors (GIST).[4][9]

The inhibition of these receptors disrupts multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to decreased cell proliferation and survival.[3]

References

- 1. This compound | Cell Signaling Technology [cellsignal.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Overview of fundamental study of this compound in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalStudyDataRequest.com [clinicalstudydatarequest.com]

- 6. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

- 7. Health-related quality-of-life results from PALETTE: A randomized, double-blind, phase 3 trial of this compound versus placebo in patients with soft tissue sarcoma whose disease has progressed during or after prior chemotherapy-a European Organization for research and treatment of cancer soft tissue and bone sarcoma group global network study (EORTC 62072) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of this compound: Towards Optimized Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (Pre-)Clinical Pharmacology and Activity of this compound, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Molecular Targets of Pazopanib in Renal Cell Carcinoma: A Technical Guide

Executive Summary: Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor (TKI) approved for the treatment of advanced renal cell carcinoma (RCC).[1] Its therapeutic efficacy is rooted in its potent inhibition of key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. This document provides a detailed overview of the molecular targets of this compound, its mechanism of action in the context of RCC biology, quantitative data on its inhibitory activity, and the experimental protocols used to characterize its function.

The Molecular Pathogenesis of Clear Cell Renal Cell Carcinoma

Renal cell carcinoma accounts for approximately 3% of all adult malignancies, with the clear cell subtype (ccRCC) being the most common, representing 70-80% of tumors.[1] The development of sporadic ccRCC is strongly associated with the silencing or mutation of the von Hippel-Lindau (VHL) tumor suppressor gene.[1] The VHL protein is a critical component of an E3 ubiquitin ligase complex that targets hypoxia-inducible factors (HIF-α) for proteasomal degradation in the presence of oxygen.

Loss of a functional VHL protein leads to the stabilization and accumulation of HIF-α, even under normal oxygen conditions.[1] This accumulation drives the transcription of a suite of downstream genes that promote tumorigenesis, most notably vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF).[1][2] These growth factors are secreted by the tumor and act on their corresponding receptors on endothelial cells, pericytes, and tumor cells to promote angiogenesis—the formation of new blood vessels—which is essential for tumor growth, survival, and metastasis.[2][3]

This compound: Mechanism of Action

This compound exerts its anti-tumor effect by targeting the signaling pathways driven by the aberrant production of VEGF and PDGF. It is a potent, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of multiple receptors.[3][4] By binding to these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling cascades, including the PI3K-Akt and RAS-MAPK pathways. The primary consequence of this inhibition in RCC is a profound anti-angiogenic effect, which limits the tumor's blood supply, thereby inhibiting its growth and proliferation.[3][5]

Primary Molecular Targets and Inhibitory Activity

This compound is a multi-targeted TKI with potent activity against a specific set of receptor tyrosine kinases.[1] Preclinical in vitro kinase assays have precisely quantified its inhibitory potency against its primary targets.[1] The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high affinity for VEGFRs, PDGFRs, and the stem cell factor receptor, c-Kit.[1][4]

| Target Kinase | IC₅₀ (nmol/L) |

| VEGFR-1 | 10[1] |

| VEGFR-2 | 30[1] |

| VEGFR-3 | 47[1] |

| PDGFR-α | 71[1] |

| PDGFR-β | 84[1] |

| c-Kit | 74[1] |

| Table 1: In Vitro Kinase Inhibitory Activity of this compound. Data summarized from preclinical cell-free kinase assays. |

In addition to these primary targets, this compound has shown modest activity against Fibroblast Growth Factor Receptors (FGFR-1, FGFR-3) and the colony-stimulating factor 1 receptor (c-Fms).[6][7]

Experimental Characterization of this compound's Activity

The anti-tumor effects of this compound have been validated through a series of preclinical experiments, from cell-free assays to in vivo animal models.

These assays are fundamental for determining the direct inhibitory effect of a compound on a purified kinase.

Representative Protocol: Cell-Free Kinase Assay

-

Preparation: Recombinant human kinase (e.g., VEGFR-2) is purified. A specific peptide substrate for the kinase is synthesized.

-

Reaction Mixture: The kinase, substrate, and varying concentrations of this compound are combined in a reaction buffer in a 96-well plate.

-

Initiation: The kinase reaction is initiated by adding ATP, often radiolabeled with ³²P or ³³P, to the mixture.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

-

Termination: The reaction is stopped by adding a solution like phosphoric acid.

-

Separation: The phosphorylated substrate is separated from the residual radiolabeled ATP, typically by capturing it on a phosphocellulose filter paper.

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a no-drug control. The IC₅₀ value is determined by plotting inhibition versus log concentration.

Cell-based assays confirm that the drug can penetrate the cell membrane and inhibit its target in a more biologically relevant context.

Representative Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Human RCC cells (e.g., 786-O, CAKI-2) are seeded into 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.[8]

-

Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.[8]

-

Reagent Addition: The plates are equilibrated to room temperature. CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate, is added to each well.

-

Signal Development: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Measurement: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

Analysis: Data is normalized to the vehicle control to determine the percentage of cell viability at each drug concentration.

Animal models are crucial for evaluating a drug's efficacy on tumor growth in a living system, taking into account factors like pharmacokinetics and drug delivery.

Representative Protocol: RCC Xenograft Study

-

Cell Implantation: Human RCC cells (e.g., Caki-2) are injected subcutaneously into the flank of immunocompromised mice (e.g., Swiss nude mice).[1][9]

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Mice are randomized into treatment and control groups with comparable mean tumor volumes.

-

Treatment Administration: The treatment group receives this compound, typically administered once or twice daily by oral gavage at specified doses (e.g., 10, 30, or 100 mg/kg).[1] The control group receives the vehicle solution.

-

Monitoring: Tumor dimensions and mouse body weight are measured regularly (e.g., 2-3 times per week) for a set period (e.g., 21 days).[1] Tumor volume is calculated using the formula: (Length × Width²) / 2.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at the end of the treatment period.

-

Analysis: The mean tumor growth in the this compound-treated groups is compared to the control group to determine the percentage of tumor growth inhibition.

Clinical Efficacy in Renal Cell Carcinoma

The preclinical characterization of this compound's molecular targets and mechanism of action translated directly into significant clinical benefit in patients with advanced RCC. Pivotal Phase III trials have established its efficacy.

| Trial (Name) | Comparison | Patient Population | Primary Endpoint | This compound Result | Comparator Result | Hazard Ratio (95% CI) |

| VEG105192 | This compound vs. Placebo | Treatment-Naïve & Cytokine-Pretreated | PFS | 9.2 months | 4.2 months | 0.46 (0.34–0.62)[10][11] |

| VEG105192 | This compound vs. Placebo | Treatment-Naïve Only | PFS | 11.1 months | 2.8 months | 0.40 (0.27–0.60)[11] |

| COMPARZ | This compound vs. Sunitinib | Treatment-Naïve | PFS | 8.4 months | 9.5 months | 1.05 (0.90–1.22) |

| Table 2: Summary of Efficacy Data from Pivotal Phase III Clinical Trials of this compound in Advanced RCC. PFS = Progression-Free Survival. The COMPARZ trial was a non-inferiority study, and this compound met the primary endpoint of being non-inferior to Sunitinib.[11] |

In the VEG105192 trial, the objective response rate (ORR) was 30% for this compound compared to 3% for placebo.[10] The COMPARZ trial showed a statistically significant higher ORR for this compound compared to Sunitinib (31% vs. 25%).[11]

Conclusion

This compound is a cornerstone therapy for advanced renal cell carcinoma, with a well-defined molecular mechanism of action. Its efficacy is a direct result of its potent, multi-targeted inhibition of key receptor tyrosine kinases—primarily VEGFR and PDGFR—that are central to the VHL-HIF-driven angiogenic phenotype of clear cell RCC. The quantitative data from preclinical assays and the robust clinical outcomes from pivotal trials provide a clear and compelling picture of how targeting these specific molecular drivers can lead to significant patient benefit. This comprehensive understanding of this compound's molecular targets continues to inform its clinical use and guide future research in the management of RCC.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. New advancements and developments in treatment of renal cell carcinoma: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. This compound for the Treatment of Patients with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in the treatment of advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]